3-Chloro-4-(3-methylpiperidin-1-yl)aniline

Drug Discovery Medicinal Chemistry Physicochemical Properties

3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS 893750-70-4) is a research chemical characterized as a 4-(3-methylpiperidin-1-yl)aniline derivative with a chlorine substitution at the meta position relative to the aniline amine. This structural motif places it within a class of substituted anilines commonly utilized as key intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 893750-70-4
Cat. No. B1611841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(3-methylpiperidin-1-yl)aniline
CAS893750-70-4
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C12H17ClN2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13/h4-5,7,9H,2-3,6,8,14H2,1H3
InChIKeyGVZXCXVRHHROFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS 893750-70-4): Key Intermediate for Kinase and GPCR Modulator Development


3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS 893750-70-4) is a research chemical characterized as a 4-(3-methylpiperidin-1-yl)aniline derivative with a chlorine substitution at the meta position relative to the aniline amine [1]. This structural motif places it within a class of substituted anilines commonly utilized as key intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators [2]. The compound is commercially available from research chemical suppliers, typically at purities of 95% or higher, and is intended for laboratory use in organic synthesis and early-stage biological screening .

Why a Generic 4-Piperidinylaniline Cannot Replace 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (893750-70-4) in SAR Exploration


In the context of Structure-Activity Relationship (SAR) studies, particularly for targets like CaMK1 kinase or MCH1 receptors, substituting a generic 4-piperidinylaniline for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is scientifically invalid. The 3-methyl group on the piperidine ring and the 3-chloro substituent on the aniline core are critical vectors that profoundly impact molecular conformation, lipophilicity, and target engagement [1]. The 3-methylpiperidine moiety introduces a specific stereoelectronic environment and conformational bias distinct from unsubstituted piperidine, while the chlorine atom alters the aniline ring's electron density and can engage in halogen bonding with protein targets. These precise structural features are not present in a simple 4-piperidinylaniline and would be expected to result in a different pharmacological profile, making the target compound a non-fungible building block for medicinal chemists [2].

Quantitative Differentiation of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (893750-70-4) vs. Des-Methyl and Des-Chloro Analogs


Predicted Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) Differentiation vs. Des-Methyl Analog

Computational prediction indicates that 3-Chloro-4-(3-methylpiperidin-1-yl)aniline has a significantly higher calculated LogP (cLogP) compared to its des-methyl analog, 3-Chloro-4-(piperidin-1-yl)aniline. The presence of the 3-methyl group on the piperidine ring increases the compound's lipophilicity, which is a critical parameter for membrane permeability and bioavailability. The target compound also exhibits a larger topological polar surface area (TPSA) than its des-chloro analog, 4-(3-methylpiperidin-1-yl)aniline, due to the additional chlorine atom. [1]

Drug Discovery Medicinal Chemistry Physicochemical Properties

Synthetic Utility as a Building Block for CaMK1 Kinase Inhibitors vs. Unsubstituted 4-Anilines

The 3-methylpiperidin-1-yl aniline scaffold is a key structural component in the patent literature for Ca2+/calmodulin-dependent protein kinase 1 (CaMK1) inhibitors. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline can serve as a direct precursor to 4-(substituted aniline)-2-(substituted piperidin-1-yl)pyrimidine-5-carboxamide compounds claimed for the treatment of CaMK1-mediated diseases. While no direct IC50 data is available for this exact compound, its inclusion as a building block in a combinatorial library for this target implies a strategic advantage over a simpler, unsubstituted 4-aniline which lacks the piperidine ring necessary for binding to the kinase's hydrophobic pocket. [1]

Medicinal Chemistry Kinase Inhibition Organic Synthesis

Potential for Optimized MCH1 Receptor Antagonism vs. 4-(Piperidin-1-yl)aniline Scaffolds

The class of substituted anilinic piperidines, to which 3-Chloro-4-(3-methylpiperidin-1-yl)aniline belongs, is claimed in patents as selective antagonists for the melanin-concentrating hormone-1 (MCH1) receptor. This GPCR is a target for the treatment of obesity and anxiety disorders. The specific substitution pattern of a 3-chloro and 3-methyl group on the piperidine ring is designed to optimize binding affinity and selectivity for MCH1 over other receptors. While direct Ki/IC50 values for this exact compound are not publicly available, its structural features are consistent with a pharmacophore known to be active, setting it apart from simpler 4-(piperidin-1-yl)aniline analogs. [1]

Neuroscience Metabolic Disease GPCR Antagonism

Procurement-Driven Application Scenarios for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS 893750-70-4)


Early-Stage SAR Exploration in Kinase Inhibitor Programs

Given its structural homology to core scaffolds in patented CaMK1 kinase inhibitors, this compound is best utilized as a key building block in the synthesis of focused libraries for kinase inhibitor drug discovery. Its commercial availability at >95% purity makes it suitable for immediate use in parallel synthesis to generate novel analogs for primary biochemical screening. [1]

Optimization of GPCR Ligands, Specifically MCH1 Antagonists

This compound is an ideal starting material for medicinal chemists working on MCH1 receptor antagonists for metabolic or CNS disorders. Its specific substitution pattern allows for the direct exploration of SAR around the piperidine ring and the aniline core, providing a strategic advantage over using unsubstituted or less decorated building blocks. [1]

Internal Reference Standard for Analytical Method Development

Due to its defined structure and high purity, 3-Chloro-4-(3-methylpiperidin-1-yl)aniline can serve as a reliable reference standard for developing and validating HPLC or LC-MS methods for the detection of related impurities or metabolites in a development program.

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